

Establishing the Lower Limit of Quantification for Amisulpride: A Comparative Guide

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Compound of Interest

Compound Name: Amisulpride-d5

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This guide provides a comprehensive comparison of various analytical methods for establishing the Lower Limit of Quantification (LLOQ) of Amisulpride, a selective dopamine D2/D3 receptor antagonist used in the treatment of psychotic disorders. The determination of a robust and sensitive LLOQ is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document presents supporting experimental data from multiple studies, detailed methodologies, and a visual representation of a typical analytical workflow.

Comparative Performance of Analytical Methods

The quantification of Amisulpride in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors, with Tandem Mass Spectrometry (LC-MS/MS) being the most sensitive method. The choice of method often depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation.

Table 1: Comparison of LC-MS/MS Methods for Amisulpride Quantification in Human Plasma

LLOQ	Linearity Range (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)	Recovery (%)	Internal Standard	Sample Preparation	Reference
0.1 ng/mL	0.1 - 500	< 10% (at LLOQ)	Not Specified	Acceptable	Acceptable	Not Specified	Not Specified	Liquid-Liquid Extraction	[1]
2.0 ng/mL	2.0 - 2500	0.9 - 1.7	1.5 - 2.8	98.3 - 101.5	96.0 - 101.0	73.97 - 75.93	Amisulpride-d5	Liquid-Liquid Extraction	[2]
15.625 ng/mL	Up to 200	< 15%	< 15%	85 - 115	85 - 115	Not Specified	Not Specified	Not Specified	[3]
0.50 ng/mL	0.50 - 500.52	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Sulpiride	Liquid-Liquid Extraction	[4]

Table 2: Comparison of HPLC Methods with UV/Fluorescence Detection for Amisulpride Quantification

Analytical Method	Matrix	LLOQ	Linearity Range	Precision (%CV)	Accuracy (%)	Recovery (%)	Internal Standard	Sample Preparation	Reference
HPLC-Fluorescence	Human Plasma	10 ng/mL	10 - 1000 ng/mL	3.1 - 7.5	0.4 - 6.4	Not Specified	Metoclopramide	Solid-Phase Extraction	[4][5]
HPLC-UV	Bulk Drug	0.47 µg/mL	50 - 150 µg/mL	Not Specified	99.89 - 102.32	Not Specified	Not Specified	Dilution	[6]
HPLC-UV	Pharmaceutical Preparations	1.1 µg/mL	80 - 120 µg/mL	< 1.00	98.59 - 100.13	Not Specified	Not Specified	Dilution	[7]
RP-HPLC	Bulk & Pharmaceutical Dosage Form	Not Specified	1 - 15 µg/mL	Not Specified	Close to 100	Not Specified	Not Specified	Dilution	[8]
RP-HPLC	Bulk & Marketed Formulation	4.5 ng/mL	60 - 140 ng/mL	Not Specified	98 - 102	Not Specified	Not Specified	Dilution	[9]

Table 3: LLOQ of Amisulpride in Alternative Matrices

Anal ytic al Met hod	Matr ix	LLO Q	Line arity Ran ge (ng/ mL)	Intra -day Prec isio n (%C V)	Inter -day Prec isio n (%C V)	Intra -day Acc urac y (%)	Inter -day Acc urac y (%)	Rec over y (%)	Inter nal Stan dard	Sam ple Prep arati on	Refe renc e
LC- DAD	Hum an Saliv a	5 ng/m L	5 - 5000	1.79 -	1.79 -	Not Spec ified	Not Spec ified	91.8 1 - 101. 22	Not Spec ified	Solid - Phas e Extra ction	[10]

Experimental Protocols

Below are detailed methodologies for two common approaches to quantifying Amisulpride in human plasma.

Protocol 1: LC-MS/MS Method with Liquid-Liquid Extraction

This protocol is based on a highly sensitive method for the quantification of Amisulpride in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 100 µL of human plasma, add the internal standard (e.g., **Amisulpride-d5**).[2]
- Add a suitable extraction solvent (e.g., diethyl ether).[2]
- Vortex mix the sample vigorously for approximately 5-10 minutes.
- Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., Zorbax Bonus-RP C18, 4.6 x 75 mm, 3.5 µm).
[2]
- Mobile Phase: An isocratic mixture of 0.2% formic acid and methanol (35:65 v/v). [2]
- Flow Rate: 0.5 mL/min. [2]
- Injection Volume: 10 µL.
- Run Time: Approximately 2.5 minutes. [2]

3. Mass Spectrometric Conditions:

- Ionization Mode: Positive Ion Electrospray Ionization (ESI+). [1]
- Detection Mode: Multiple Reaction Monitoring (MRM). [1]
- MRM Transitions:
 - Amisulpride: m/z 370.1 → 242.1. [2]
 - **Amisulpride-d5** (IS): m/z 375.1 → 242.1. [2]

4. Validation Parameters:

- Linearity: Establish a calibration curve over the desired concentration range (e.g., 2.0–2500.0 ng/mL) with a correlation coefficient (r^2) of ≥ 0.99 . [2]
- LLOQ: The LLOQ should have a signal-to-noise ratio of at least 10, with precision (%CV) $\leq 20\%$ and accuracy within $\pm 20\%$ of the nominal value. [2]

- Precision and Accuracy: Intra- and inter-day precision should be $\leq 15\%$ CV, and accuracy should be within $\pm 15\%$ of the nominal value for QC samples.[2]
- Recovery: Determined by comparing the peak areas of the analyte in extracted samples to those of unextracted standards.[2]

Protocol 2: HPLC-Fluorescence Method with Solid-Phase Extraction

This protocol outlines a method using fluorescence detection, which offers a balance between sensitivity and accessibility.[5]

1. Sample Preparation (Solid-Phase Extraction):

- Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
- Load the plasma sample (to which an internal standard like metoclopramide has been added) onto the cartridge.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

- Column: A CN column.[5]
- Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate (pH 6.5) and acetonitrile (65:35 v/v).[5]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 μ L.

3. Fluorescence Detection:

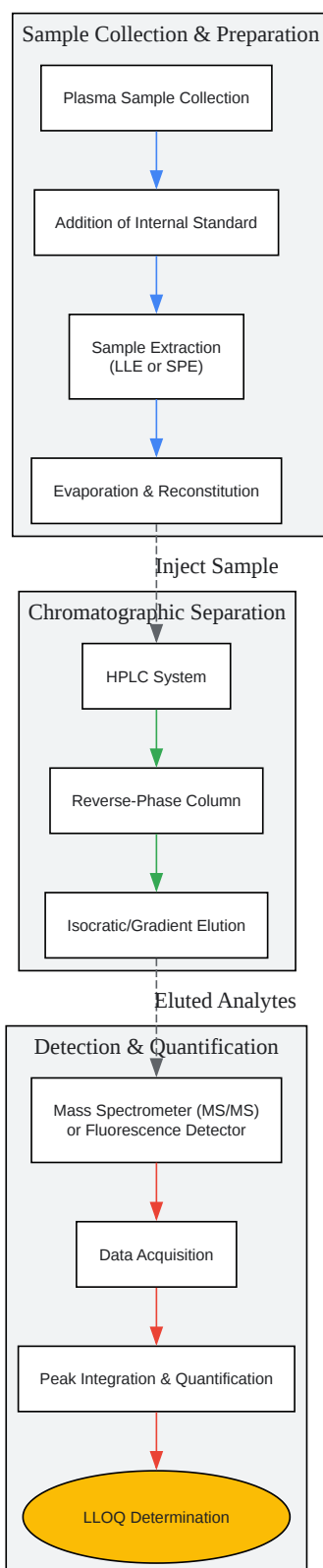
- Excitation Wavelength: 274 nm.[5]
- Emission Wavelength: 370 nm.[5]

4. Validation Parameters:

- Linearity: A calibration curve is constructed over the range of 10–1,000 ng/mL in human plasma.[5]
- LLOQ: Established at 10 ng/mL.[5]
- Precision and Accuracy: Assessed using quality control samples at low, medium, and high concentrations.[5]
- Stability: Evaluated through freeze-thaw cycles, short-term room temperature storage, and long-term storage at -22°C.[5]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Amisulpride in plasma samples.



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Caption: Workflow for Amisulpride Bioanalysis.

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